Allylestrenol

Assisted Reproductive Technology Luteal Phase Support Biochemical Pregnancy

Allylestrenol is a differentiated oral progestogen for ART and threatened abortion protocols. Unlike natural progesterone (negligible oral bioavailability) or dydrogesterone (higher biochemical pregnancy loss 11.8% vs 6.4%), Allylestrenol delivers equivalent clinical pregnancy rates while reducing multiple gestation to 16.8%. Its 3-keto metabolite binds PR with ~2x affinity of progesterone without androgenic activity, ensuring fetal safety. Suitable for long-term pregnancy maintenance with 60% live birth rates vs 45% control. Choose Allylestrenol for evidence-based luteal phase support.

Molecular Formula C21H32O
Molecular Weight 300.5 g/mol
CAS No. 432-60-0
Cat. No. B1665242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylestrenol
CAS432-60-0
SynonymsAllylestrenol
Allyloestrenol
Gestanin
Gestanon
Turinal
Molecular FormulaC21H32O
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34
InChIInChI=1S/C21H32O/c1-3-12-21(22)14-11-19-18-9-8-15-6-4-5-7-16(15)17(18)10-13-20(19,21)2/h3,6,16-19,22H,1,4-5,7-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1
InChIKeyATXHVCQZZJYMCF-XUDSTZEESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.58e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Allylestrenol (CAS 432-60-0): A Synthetic Progestogen with Clinically Documented Differential Outcomes in Pregnancy Maintenance


Allylestrenol (CAS 432-60-0) is a synthetic oral progestogen of the 19-nortestosterone series with a chemical formula of C21H32O and molecular weight of 300.48 g/mol [1]. Structurally, it features a 17α-allyl substitution that enhances oral bioavailability by reducing first-pass hepatic metabolism compared to natural progesterone [2]. As an estrene derivative classified under ATC code G03DC01, allylestrenol is primarily indicated for the prevention of threatened miscarriage, recurrent pregnancy loss, and premature labor [3]. Unlike many 19-nortestosterone derivatives, allylestrenol lacks detectable androgenic or estrogenic activity in both animal models and human subjects, a characteristic attributed to the specific receptor-binding profile of its 3-keto metabolite [4].

Why Allylestrenol Cannot Be Substituted with Alternative Progestogens Without Outcome Verification


Progestogens are not pharmacologically interchangeable despite shared classification. Allylestrenol differs fundamentally from both natural progesterone and synthetic alternatives in oral bioavailability, receptor-binding kinetics, and clinically demonstrated pregnancy outcomes. Natural progesterone exhibits negligible oral bioavailability due to extensive first-pass hepatic metabolism, while allylestrenol achieves complete oral absorption with peak plasma concentrations within 2 hours and a plasma elimination half-life of 16–18 hours [1]. Among synthetic alternatives, dydrogesterone (a retroprogesterone) and allylestrenol (an estrene derivative) show divergent effects in assisted reproductive technology: despite comparable clinical pregnancy rates (53.5% vs 53.2%, P=0.928), allylestrenol yields significantly lower biochemical pregnancy rates (6.4% vs 11.8%, P<0.001) and multiple gestation rates (16.8% vs 26.3%, P=0.001) [2]. Additionally, allylestrenol's receptor-binding profile—with 3-keto metabolite affinity for the progesterone receptor approximately twice that of progesterone—translates to distinct pharmacodynamic properties not generalizable to other progestogens [3].

Allylestrenol Procurement Evidence Guide: Quantifiable Differentiation from Comparator Progestogens


Biochemical Pregnancy Rate Reduction with Allylestrenol Versus Dydrogesterone in ART Cycles

In a propensity score-matched retrospective study of 3,375 assisted reproductive technique cycles (N=989 matched pairs), allylestrenol demonstrated a statistically significant 45.8% relative reduction in biochemical pregnancy rate compared with dydrogesterone. While clinical pregnancy rates were equivalent between treatments (53.5% vs 53.2%, P=0.928), the biochemical pregnancy rate—an indicator of early pregnancy loss prior to ultrasound confirmation—was substantially lower in the allylestrenol group [1].

Assisted Reproductive Technology Luteal Phase Support Biochemical Pregnancy

Multiple Gestation Rate Reduction with Allylestrenol Versus Dydrogesterone Following ART

In the same propensity score-matched cohort study, allylestrenol was associated with a 36.1% relative reduction in multiple gestation rate compared with dydrogesterone. This outcome represents a clinically meaningful difference in obstetric risk profile, as multiple gestations are associated with elevated rates of preterm birth, low birth weight, and maternal complications [1].

Multiple Pregnancy ART Outcomes Obstetric Risk

Gestational Age Prolongation and Cesarean Section Rate Reduction with Allylestrenol Versus Progesterone in Threatened Abortion

A 2024 retrospective analysis of 149 patients with threatened abortion compared allylestrenol (n=74) with oral progesterone capsules (n=75). While successful delivery rates were statistically equivalent (83.78% vs 81.33%, P>0.05), the allylestrenol group demonstrated significantly higher rates of normal vaginal delivery, and neonates in the allylestrenol group had significantly higher gestational ages and birth weights compared with the progesterone group [1].

Threatened Abortion Delivery Outcomes Gestational Age

Oral Bioavailability Advantage: Allylestrenol Versus Natural Progesterone

Allylestrenol's 17α-allyl substitution confers a structural advantage that markedly improves oral bioavailability relative to natural progesterone. While natural progesterone undergoes extensive first-pass hepatic metabolism resulting in negligible oral bioavailability (requiring micronized formulations or alternative routes), allylestrenol achieves complete oral absorption with peak plasma concentration within 2 hours and a plasma elimination half-life of 16–18 hours [1]. Quantitatively, the progestational activity of allylestrenol is 15 times greater than natural progesterone when administered orally, despite having only one-fifth the intrinsic activity at the receptor level [2].

Oral Bioavailability Pharmacokinetics Drug Formulation

Progesterone Receptor Affinity and Androgen Receptor Selectivity Profile

Receptor binding studies using intact MCF-7 cells demonstrate that the 3-keto metabolite of allylestrenol binds the transformed progesterone receptor with affinity approximately twice that of progesterone and cyproterone acetate. Concurrently, the affinity for the transformed androgen receptor is weak, lower than that of weakly androgenic progestagens such as norethisterone [1]. This receptor profile explains the clinical observation that allylestrenol lacks androgenic activity—a differentiation from other 19-nortestosterone derivatives like norethisterone which carry androgenic side-effect liability.

Receptor Binding Selectivity Androgenic Activity

Live Birth Rate Equivalence with Progesterone in Recurrent Spontaneous Abortion

A 2024 retrospective clinical trial of 480 participants with recurrent spontaneous abortion randomized to allylestrenol, progesterone, or control groups demonstrated comparable efficacy between the two progestogen treatments. Live birth rates after 24 weeks were 60.0% in the allylestrenol group and 60.6% in the progesterone group, both significantly higher than the 45.0% observed in the control group. Early pregnancy rates at 6–8 weeks were 71.8% for allylestrenol versus 76.2% for progesterone (control: 57.5%) [1].

Recurrent Spontaneous Abortion Live Birth Rate Pregnancy Maintenance

Evidence-Based Application Scenarios for Allylestrenol Procurement and Research Use


Assisted Reproductive Technology (ART) Luteal Phase Support

Procurement for ART programs where reduction of biochemical pregnancy loss and multiple gestation rates are prioritized endpoints. Evidence from a 3,375-cycle propensity-matched study demonstrates that allylestrenol reduces biochemical pregnancy rate to 6.4% (vs 11.8% with dydrogesterone) and multiple gestation rate to 16.8% (vs 26.3%) while maintaining equivalent clinical pregnancy outcomes [1]. This differential performance profile supports allylestrenol as a first-line luteal phase support agent where minimizing early pregnancy loss and avoiding multiple gestation complications are institutional priorities.

Threatened Abortion Management with Cesarean Avoidance Goals

Clinical settings requiring threatened abortion treatment with emphasis on vaginal delivery promotion and gestational age prolongation. A 149-patient retrospective analysis comparing allylestrenol to progesterone showed equivalent successful delivery rates (83.78% vs 81.33%) with significantly higher vaginal delivery rates and prolonged gestational age in the allylestrenol group (P<0.05) [2]. This outcome profile is particularly relevant for healthcare systems with cesarean reduction initiatives or value-based care models.

Recurrent Spontaneous Abortion (RSA) Maintenance Therapy

Long-term pregnancy maintenance in women with recurrent spontaneous abortion. A 480-participant trial demonstrates that allylestrenol achieves live birth rates of 60.0%, statistically equivalent to progesterone (60.6%) and significantly superior to no-treatment controls (45.0%) [3]. The oral administration route, combined with the absence of androgenic effects, makes allylestrenol suitable for extended-duration pregnancy maintenance protocols where patient adherence and fetal safety are paramount.

Research Applications Requiring Defined Receptor Selectivity

Preclinical and translational research studies investigating progestogen receptor pharmacology without androgenic confounding. Allylestrenol's 3-keto metabolite demonstrates progesterone receptor affinity approximately twice that of progesterone while showing weak androgen receptor binding—distinct from norethisterone and medroxyprogesterone acetate [4]. This receptor selectivity profile makes allylestrenol a preferred reference compound for studies requiring progestational activity without androgenic signaling interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allylestrenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.